1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Overview
Description
1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenylboronic acid in the presence of a palladium catalyst.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the amide bond under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
- 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide
Uniqueness
1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of three different ring systems (pyrrolidine, thiazole, and piperidine), which provides a diverse range of chemical reactivity and biological activity. This structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound in drug discovery and development.
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-17-12-15(13-24(17)16-4-2-1-3-5-16)19(27)23-9-6-14(7-10-23)18(26)22-20-21-8-11-28-20/h1-5,8,11,14-15H,6-7,9-10,12-13H2,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERRETGWWKSUKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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